MAO-A and MAO-B Inhibitory Potency: 10- to 60-Fold Lower Intrinsic MAO Inhibition vs. the (+)-Enantiomer
In a direct head-to-head in vitro study, the (+)-enantiomer of tranylcypromine was between 10 and 60 times more active than the (–)-enantiomer at inhibiting MAO, depending on the amine substrate [1]. In human subjects, 5 mg/day of (+)-tranylcypromine for 3 days produced 90% platelet MAO-B inhibition versus 70% for the (–)-enantiomer (p<0.001) [2]. This rank-order potency difference is consistent across multiple independent studies .
| Evidence Dimension | MAO inhibitory potency (in vitro and ex vivo platelet MAO-B) |
|---|---|
| Target Compound Data | (–)-TCP: 10- to 60-fold lower in vitro MAO inhibition relative to (+)-TCP; 70% platelet MAO-B inhibition at 5 mg/day × 3 days |
| Comparator Or Baseline | (+)-TCP: 10- to 60-fold higher in vitro MAO inhibition; 90% platelet MAO-B inhibition at same dose |
| Quantified Difference | 10- to 60-fold difference in vitro; 20 percentage-point difference in human platelet MAO-B inhibition (p<0.001) |
| Conditions | In vitro: rat brain MAO with multiple amine substrates; ex vivo: human platelet MAO-B in depressed patients |
Why This Matters
This establishes that (2S)-2-phenyl-1-cyclopropanamine is the low-MAO-inhibition enantiomer, enabling studies where MAO inhibition must be partially dissociated from other pharmacological effects.
- [1] Fuentes JA, Oleshansky MA, Neff NH. Comparison of the apparent antidepressant activity of (−) and (+) tranylcypromine in an animal model. Biochem Pharmacol. 1976;25(7):801-804. doi:10.1016/0006-2952(76)90150-7 View Source
- [2] Beckmann H, Moises HW. The tranylcypromine isomers: a controlled clinical trial. Am J Psychiatry. 1983;140(7):911-912. As cited in: Ulrich S, et al. Eur Neuropsychopharmacol. 2017;27(8):797-811. doi:10.1016/j.euroneuro.2017.05.008 View Source
